molecular formula C15H9F4NO2S B12345785 (2E)-4,4,4-Trifluoro-2-{[(4-fluorophenyl)amino]methylidene}-1-(thiophen-2-YL)butane-1,3-dione

(2E)-4,4,4-Trifluoro-2-{[(4-fluorophenyl)amino]methylidene}-1-(thiophen-2-YL)butane-1,3-dione

Cat. No.: B12345785
M. Wt: 343.30 g/mol
InChI Key: NASXDAKFQGHORG-FJDBENCCSA-N
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Description

(2E)-4,4,4-Trifluoro-2-{[(4-fluorophenyl)amino]methylidene}-1-(thiophen-2-YL)butane-1,3-dione is a complex organic compound characterized by its unique structure, which includes trifluoromethyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,4,4-Trifluoro-2-{[(4-fluorophenyl)amino]methylidene}-1-(thiophen-2-YL)butane-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-fluoroaniline and a trifluoromethyl ketone derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-4,4,4-Trifluoro-2-{[(4-fluorophenyl)amino]methylidene}-1-(thiophen-2-YL)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(2E)-4,4,4-Trifluoro-2-{[(4-fluorophenyl)amino]methylidene}-1-(thiophen-2-YL)butane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-4,4,4-Trifluoro-2-{[(4-fluorophenyl)amino]methylidene}-1-(thiophen-2-YL)butane-1,3-dione involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-4,4,4-Trifluoro-2-{[(4-fluorophenyl)amino]methylidene}-1-(thiophen-2-YL)butane-1,3-dione is unique due to its trifluoromethyl and thiophene groups, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C15H9F4NO2S

Molecular Weight

343.30 g/mol

IUPAC Name

(Z)-1,1,1-trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one

InChI

InChI=1S/C15H9F4NO2S/c16-9-3-5-10(6-4-9)20-8-11(14(22)15(17,18)19)13(21)12-2-1-7-23-12/h1-8,21H/b13-11-,20-8?

InChI Key

NASXDAKFQGHORG-FJDBENCCSA-N

Isomeric SMILES

C1=CSC(=C1)/C(=C(\C=NC2=CC=C(C=C2)F)/C(=O)C(F)(F)F)/O

Canonical SMILES

C1=CSC(=C1)C(=C(C=NC2=CC=C(C=C2)F)C(=O)C(F)(F)F)O

Origin of Product

United States

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